![molecular formula C16H14ClNO B5670224 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide](/img/structure/B5670224.png)
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide often involves multiple steps, including halogenation, amidation, and the use of specific catalysts to achieve the desired chemical structure. For example, related compounds have been synthesized in good yields and characterized spectroscopically, indicating a complex process involving precise conditions and reagents (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has been determined using X-ray diffraction. These structures often crystallize in specific space groups, with molecular geometries stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide derivatives can involve reactions that exploit the reactivity of functional groups, leading to the formation of novel heterocyclic compounds with potential biological activities. For instance, exploiting the reactivity of cyanomethylene functionality has been a strategy to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety, demonstrating the compound's versatility in chemical transformations (Mohamed et al., 2020).
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAQPMRGPNKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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